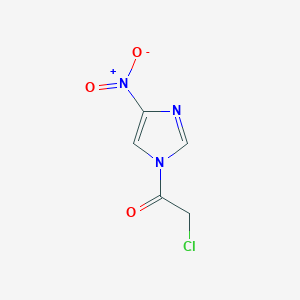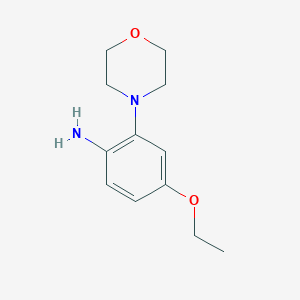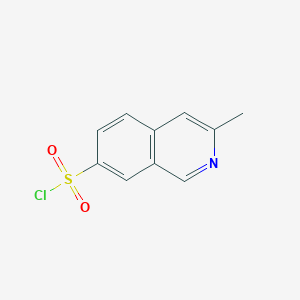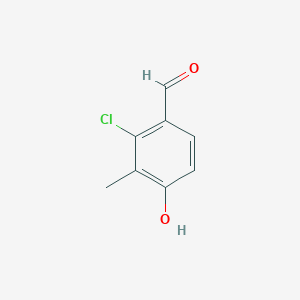
N-Cycloheptyl-N-phenylmethanediimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cycloheptyl-N-phenylmethanediimine is an organic compound characterized by the presence of a cycloheptyl group and a phenyl group attached to a methanediimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cycloheptyl-N-phenylmethanediimine typically involves the reaction of cycloheptylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a moderate temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation or chromatography, ensures the isolation of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Cycloheptyl-N-phenylmethanediimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-cycloheptyl-N-phenylmethanamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-cycloheptyl-N-phenylmethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cycloheptyl-N-phenylmethanediimine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-N-phenylmethanediimine involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N-phenylmethanediimine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-Methyl-N-phenylmethanediimine: Contains a methyl group instead of a cycloheptyl group.
N-Cycloheptyl-N-methylmethanediimine: Features a methyl group in place of the phenyl group.
Uniqueness
N-Cycloheptyl-N-phenylmethanediimine is unique due to the presence of both a cycloheptyl and a phenyl group, which imparts distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
InChI |
InChI=1S/C14H18N2/c1-2-5-9-13(8-4-1)15-12-16-14-10-6-3-7-11-14/h3,6-7,10-11,13H,1-2,4-5,8-9H2 |
InChI Key |
LZZBGBZRQLNBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N=C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12091596.png)




![3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12091648.png)





![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)](/img/structure/B12091694.png)


